molecular formula C5H8N2O B1276122 5-Ethyl-1,2-oxazol-3-amine CAS No. 19754-80-4

5-Ethyl-1,2-oxazol-3-amine

Cat. No. B1276122
CAS RN: 19754-80-4
M. Wt: 112.13 g/mol
InChI Key: INRPZCXQEPGTQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxazolidinones and isoxazoles has been reported. For instance, an electrochemical synthesis method for 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide has been developed, which avoids the use of toxic chemicals and catalysts, providing yields ranging from good to excellent under mild conditions . Another study describes the synthesis of 4-hydroxy-2-oxazolidinones from the reaction of 5-methylene-1,3-dioxolan-2-ones with various amines, where the reaction conditions are adjusted based on the basicity of the amines . Additionally, the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine has been achieved through the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole, confirmed by various spectral analyses .

Molecular Structure Analysis

The molecular structure of oxazoles and their derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. The specific substitution pattern on the ring, such as the ethyl group and amine in 5-Ethyl-1,2-oxazol-3-amine, can significantly influence the electronic properties and reactivity of the molecule. The structure of a related compound, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, was confirmed using spectral analysis, which is a common technique for determining the structure of organic compounds .

Chemical Reactions Analysis

The reactivity of oxazole derivatives typically involves the ring nitrogen and oxygen atoms. The papers provided discuss reactions such as the formation of 5-methylene-1,3-oxazolidin-2-ones through electrochemical synthesis and the conversion of 5-methylene-1,3-dioxolan-2-ones to 4-hydroxy-2-oxazolidinones with amines . These reactions highlight the versatility of oxazole derivatives in forming various heterocyclic systems.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Ethyl-1,2-oxazol-3-amine are not directly reported in the provided papers, oxazole derivatives generally exhibit properties that make them valuable in medicinal chemistry and materials science. Their heterocyclic structure can contribute to the stability and biological activity of pharmaceutical compounds. The synthesis methods described in the papers suggest that these compounds can be obtained in pure form, which is essential for determining their physical properties such as melting point, solubility, and stability .

Scientific Research Applications

Anticancer Research

5-Ethyl-1,2-oxazol-3-amine derivatives have been investigated for their potential anticancer properties. For instance, a study by Kattimani et al. (2013) synthesized novel 1,2,4-triazolin-3-one derivatives, including 5-Ethyl-1,2-oxazol-3-amine compounds, and evaluated their in vitro anticancer activity against various human tumor cell lines. One compound exhibited notable activity against leukemia, non-small cell lung cancer, renal cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer (Kattimani et al., 2013).

Electrochemical Synthesis

Feroci et al. (2005) described an efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines, including 5-Ethyl-1,2-oxazol-3-amine, and carbon dioxide. This process avoids the use of toxic chemicals and catalysts, highlighting a greener approach to synthesizing oxazol derivatives (Feroci et al., 2005).

Cascade Synthesis in Organic and Medicinal Chemistry

Li et al. (2017) developed an efficient cascade synthesis method for ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, starting from diethyl 2-(ethoxymethylene)malonate, hydroxylamines, and various amines. This method is significant for creating highly functionalized isoxazolidine derivatives, which are valuable in organic synthesis and medicinal chemistry (Li et al., 2017).

Antibacterial Activities

Keivanloo et al. (2020) prepared a series of 1,3-oxazole-quinoxaline amine hybrids, which were screened for antibacterial properties. The study included molecular docking to understand the binding mode of these compounds with bacterial target proteins, demonstrating their potential in developing new antibacterial agents (Keivanloo et al., 2020).

Safety And Hazards

The safety and hazards of 5-Ethyl-1,2-oxazol-3-amine can also be found in databases like PubChem and ChemicalBook . They provide information about safety, risk, hazard, and MSDS .

Future Directions

Oxazole and its derivatives have gained much recognition in synthetic organic chemistry . They display a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . Therefore, the future directions of 5-Ethyl-1,2-oxazol-3-amine and similar compounds could be in these fields .

properties

IUPAC Name

5-ethyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-4-3-5(6)7-8-4/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRPZCXQEPGTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408249
Record name 5-ethyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1,2-oxazol-3-amine

CAS RN

19754-80-4
Record name 5-ethyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1,2-oxazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Plé, F Jung, S Ashton, L Hennequin, R Laine… - Bioorganic & medicinal …, 2012 - Elsevier
A new series of quinoline ether inhibitors, which potently and selectively inhibit PDGFR tyrosine kinases, is described in this Letter. Compounds 23 and 33 are selective, low nanomolar …
Number of citations: 10 www.sciencedirect.com

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